3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
The molecular framework of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring system substituted at the 3-position with a methoxymethyl group, where the methoxy component is extended through a pentenyl chain terminating in an alkene functional group. The molecular formula C10H20ClNO reflects a molecular weight of 205.72 grams per mole, indicating the presence of the hydrochloride salt form which significantly influences the compound's crystalline properties and intermolecular interactions. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-(pent-4-enoxymethyl)pyrrolidine;hydrochloride, emphasizing the systematic naming convention that highlights the connectivity between the pyrrolidine core and the pentenyloxy substituent.
The pyrrolidine ring itself exhibits characteristic five-membered ring geometry with the nitrogen atom contributing to the heterocyclic structure. Research on pyrrolidine derivatives has demonstrated that the five-membered ring typically adopts envelope conformations where one carbon atom deviates from the plane defined by the remaining four ring atoms. The envelope conformation results from the inherent flexibility of the pyrrolidine ring, which undergoes rapid pseudorotational motion at room temperature, cycling through various puckered conformations. This conformational mobility directly influences the spatial positioning of substituents attached to the ring system, particularly affecting the orientation of the 3-position methoxymethyl group in this specific derivative.
Stereochemical considerations become particularly important when examining the 3-position substitution pattern. The carbon atom at position 3 of the pyrrolidine ring represents a potential stereogenic center, though the search results indicate that the compound under investigation may exist as a racemic mixture or specific stereoisomer depending on the synthetic route employed. Studies on related 3-methylpyrrolidine derivatives have shown that the stereochemistry at the 3-position significantly influences the overall molecular conformation and physical properties. The presence of the methoxymethyl substituent introduces additional conformational complexity through rotation around the carbon-carbon and carbon-oxygen bonds connecting the pyrrolidine ring to the pentenyloxy chain.
The pentenyloxy chain itself contributes substantial conformational flexibility to the molecular structure. The four-carbon chain contains multiple rotatable bonds, each capable of adopting different conformational states that collectively determine the overall molecular shape. The terminal alkene group introduces geometric constraints while simultaneously providing opportunities for intermolecular interactions through the electron-rich double bond. The combination of the pyrrolidine ring system with the flexible pentenyloxy substituent creates a molecule with significant conformational diversity, influencing both its physical properties and potential reactivity patterns.
Properties
IUPAC Name |
3-(pent-4-enoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-3-4-7-12-9-10-5-6-11-8-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBFTGZDAOONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification to Form (4-Pentenyloxy)methyl Intermediate
-
- Starting from chloromethylpyrrolidine or hydroxymethylpyrrolidine derivatives, the pentenyloxy group is introduced by reaction with 4-penten-1-ol or 4-pentenyl bromide/iodide.
- Base such as potassium carbonate or sodium hydride is used to deprotonate the alcohol, facilitating nucleophilic substitution.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reaction control.
Reaction Example:
$$
\text{Hydroxymethylpyrrolidine} + \text{4-pentenyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, \text{rt}} \text{3-[(4-Pentenyloxy)methyl]pyrrolidine}
$$
Pyrrolidine Ring Formation or Substitution
In some synthetic routes, the pyrrolidine ring is constructed via cyclization of amino alcohols or amino halides, often using intramolecular nucleophilic substitution.
Alternatively, starting from pyrrolidine, the (4-pentenyloxy)methyl substituent is introduced by alkylation of the nitrogen or carbon atoms depending on the desired substitution pattern.
Hydrochloride Salt Formation
The free base pyrrolidine derivative is treated with anhydrous hydrogen chloride in an organic solvent (e.g., ether or dichloromethane) to precipitate the hydrochloride salt.
This step enhances compound stability and facilitates purification.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Mitsunobu Etherification | Mild conditions, stereospecific, high yield | Requires expensive reagents (DIAD, PPh3) | 75-85 |
| Direct Nucleophilic Substitution | Simple, uses readily available reagents | Possible side reactions, requires purification | 80-90 |
| Cyclization from Precursors | Potential for stereochemical control | Multi-step, longer synthesis | 60-75 |
Notes on Industrial and Laboratory Scale Preparation
The use of high-boiling ether solvents such as diglyme or anisole can improve reaction efficiency by enhancing solubility and reaction rates, as demonstrated in related pyrrolidine synthesis patents.
Reaction temperature control (typically 100-120 °C) and reaction time (3-8 hours) are critical parameters to optimize yield and purity.
The hydrochloride salt formation step is crucial for isolating the compound in a stable, crystalline form suitable for pharmaceutical or fine chemical applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications :
- Cholinergic Modulation : Research indicates that compounds similar to 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride may act as positive allosteric modulators of the muscarinic M1 receptor, which is crucial for cognitive functions. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and schizophrenia .
- Antibacterial Activity : Pyrrolidine derivatives have been explored for their antibacterial properties. Studies have demonstrated that certain pyrrolidine compounds exhibit significant activity against resistant bacterial strains, which could be relevant for developing new antibiotics .
- Synergistic Effects in Combination Therapy : The compound has shown promise in combination therapies, particularly against carbapenem-resistant Enterobacteriaceae (CRE). Its ability to synergize with existing antibiotics could lead to novel treatment protocols for resistant infections .
Biochemistry
Research Findings :
- Enzyme Inhibition : The compound has been studied for its ability to inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to carbapenem antibiotics. This inhibition opens avenues for developing combination therapies that can effectively treat infections caused by resistant bacteria .
- Antioxidant Properties : Pyrrolidine alkaloids, including this compound, have been associated with antioxidant activities. This characteristic is beneficial in mitigating oxidative stress-related diseases .
Case Studies
- Antibacterial Efficacy Study : A study conducted on various pyrrolidine derivatives included this compound, which was tested against a panel of S. aureus strains. Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antibacterial agent .
- Neuropharmacological Research : In a neuropharmacological context, compounds derived from pyrrolidine structures were evaluated for their effects on cognitive function in animal models. The findings suggested that these compounds could enhance memory retention and cognitive performance, indicating their therapeutic potential in treating cognitive disorders .
Mechanism of Action
The mechanism of action of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride with structurally related pyrrolidine and piperidine derivatives, highlighting substituent effects, molecular characteristics, and available data.
Table 1: Structural and Molecular Comparison of Pyrrolidine/Piperidine Derivatives
*Hypothetical formula for the target compound.
Key Comparative Insights:
Substituent Effects: Aliphatic vs. Aromatic: The pentenyloxy group in the target compound likely increases lipophilicity compared to aryloxy derivatives (e.g., chlorophenoxy, iodophenoxy), which may enhance membrane permeability but reduce aqueous solubility.
Safety and Handling: The iodophenoxy derivative is classified as an irritant , while piperidine analogs like 4-(Diphenylmethoxy)piperidine HCl require strict ventilation and protective gear during spills .
Applications: Fluorinated and chlorinated derivatives are prevalent in pharmaceutical intermediates (e.g., 3-((2-fluorophenoxy)methyl)pyrrolidine HCl) . Piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) are often used in neurological drug research due to their structural similarity to bioactive amines .
Research Findings and Implications
- Structural Diversity : Modifying the substituent on the pyrrolidine ring allows tuning of physicochemical properties for targeted applications. For example, aryloxy groups improve binding affinity in receptor studies, while aliphatic chains (e.g., pentenyloxy) may optimize pharmacokinetics .
- Piperidine derivatives demand additional precautions owing to their volatility .
Biological Activity
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- CAS Number : 1220030-22-7
- Molecular Weight : 202.71 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- EP4 Receptor Antagonism : Research indicates that this compound acts as an antagonist of the EP4 receptor, which is involved in various inflammatory processes. This antagonism may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
- Cell Growth Modulation : Studies have shown that this compound can influence cell growth and viability. The compound has been observed to modulate signaling pathways that are critical for cellular proliferation and survival.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| EP4 Receptor Antagonism | Inhibits inflammatory responses linked to the EP4 receptor |
| Antioxidant Properties | Reduces oxidative stress and protects cells from damage |
| Cell Growth Modulation | Influences cellular signaling pathways affecting proliferation and survival |
| Potential Antitumor Effects | Exhibits properties that may inhibit tumor growth in specific cancer models |
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study focusing on animal models of arthritis, treatment with this compound resulted in reduced inflammation and joint damage compared to control groups. The compound's ability to inhibit EP4 receptor signaling was highlighted as a significant factor in its therapeutic efficacy .
- Antioxidant Efficacy : Another investigation assessed the antioxidant potential of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively reduced free radical levels, suggesting its utility in oxidative stress-related conditions.
- Cell Viability Studies : In vitro experiments demonstrated that varying concentrations of the compound influenced cell viability in cancer cell lines. Lower concentrations promoted cell growth, while higher doses led to significant cytotoxic effects, indicating a dose-dependent relationship.
Q & A
Basic: What are the common synthetic routes for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride?
The synthesis typically involves nucleophilic substitution and alkylation steps. For example, a pyrrolidine core can be functionalized via reaction with 4-pentenyloxy methyl groups in the presence of a base (e.g., NaOH in dichloromethane). Similar methodologies are described in the synthesis of Pacritinib intermediates, where olefin metathesis and reduction steps are critical for yield optimization . Post-synthetic purification often employs column chromatography or recrystallization to isolate the hydrochloride salt.
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, with methods adapted from Muszalska et al. (2005), who employed C18 columns and UV detection at 254 nm for pyrrolidine derivatives .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and solvent systems like ethyl acetate/hexane (1:3) .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Temperature Control: Lowering reaction temperatures during sensitive steps (e.g., alkylation) minimizes side reactions .
- Catalyst Screening: Transition-metal catalysts (e.g., Grubbs catalysts for olefin metathesis) enhance efficiency, as demonstrated in Pacritinib synthesis with ~13% overall yield .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation and byproduct formation .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation: Compare NMR data with computational models (e.g., DFT calculations) to confirm peak assignments.
- High-Resolution Mass Spectrometry (HRMS): Resolves ambiguities in molecular ion fragmentation patterns .
- X-ray Crystallography: Provides definitive structural confirmation if crystalline derivatives are obtainable .
Safety: What are the key safety considerations when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for professional disposal .
Application: How is this compound utilized as a building block in medicinal chemistry?
It serves as a precursor for bioactive molecules, such as kinase inhibitors. For example, structurally similar pyrrolidine derivatives are incorporated into Pacritinib via condensation and metathesis reactions to enhance binding to target enzymes . The pentenyloxy group may also facilitate prodrug strategies by introducing hydrolyzable linkages .
Advanced: What strategies are effective in isolating intermediates during multi-step synthesis?
- pH-Controlled Extraction: Adjust aqueous/organic phase partitioning to isolate ionizable intermediates (e.g., freebase vs. hydrochloride salt) .
- Flash Chromatography: Gradient elution (e.g., 5–30% MeOH in DCM) separates polar byproducts .
- Crystallization Screening: Test solvent/anti-solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .
Stability: How to assess and maintain the compound’s stability under various storage conditions?
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Lyophilization: For long-term storage, lyophilize the hydrochloride salt and store desiccated at -20°C .
- Light Sensitivity: Use amber vials to prevent photodegradation, as pyrrolidine derivatives are prone to oxidation under UV exposure .
Impurities: What methods identify and quantify genotoxic impurities in this compound?
- LC-MS/MS: Detects trace impurities (e.g., alkylating agents) at ppm levels using selective ion monitoring .
- Derivatization-GC: Converts volatile impurities (e.g., chlorinated byproducts) into stable derivatives for quantification .
- Nitrosamine Testing: Employ LC-UV with post-column bromination for nitrosamine-specific detection, adhering to ICH M7 guidelines .
Biological: What in vitro models are used to study its biological activity?
- Enzyme Assays: Screen for kinase inhibition using fluorescence-based ADP-Glo™ assays .
- Cell Viability Studies: Test cytotoxicity in cancer cell lines (e.g., HCT-116) via MTT assays, with IC₅₀ calculations .
- Metabolic Stability: Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
